molecular formula C25H33N3O3 B2907785 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922085-54-9

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2907785
CAS No.: 922085-54-9
M. Wt: 423.557
InChI Key: UASYVRJIXZRLGT-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a morpholine-containing ethyl spacer to a 2-ethoxy-substituted benzamide group. Its molecular formula is C₂₄H₂₉N₃O₃, with a molecular weight of 407.51 g/mol.

Properties

IUPAC Name

2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-3-31-24-9-5-4-8-21(24)25(29)26-18-23(28-13-15-30-16-14-28)20-10-11-22-19(17-20)7-6-12-27(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASYVRJIXZRLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the ethoxy group: This step involves the ethylation of a hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the morpholinoethyl side chain: This can be synthesized by reacting morpholine with an appropriate alkyl halide.

    Coupling of the benzamide core: The final step involves the coupling of the synthesized intermediates with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or morpholino groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive core structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzamide core can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline and morpholinoethyl groups may enhance the compound’s binding affinity and specificity, leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide with structurally analogous compounds, focusing on molecular features, substituent effects, and inferred physicochemical properties:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Structural Implications Reference
Target Compound C₂₄H₂₉N₃O₃ 407.51 2-ethoxybenzamide, morpholine, 1-methyltetrahydroquinoline Ethoxy enhances lipophilicity; morpholine improves solubility. Potential CNS penetration due to moderate polarity.
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide C₂₄H₂₅F₃N₃O₂ 444.47 4-trifluoromethylbenzamide (electron-withdrawing) Increased molecular weight (Δ +36.96 g/mol). Trifluoromethyl group may enhance metabolic stability but reduce solubility compared to ethoxy. [1]
5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide (F936-0174) C₂₁H₂₆BrN₃O₃ 448.36 Bromo-furan carboxamide Bromine adds steric bulk and polarizability. Furan ring may alter binding kinetics compared to benzamide. Higher molecular weight (Δ +40.85 g/mol) suggests reduced bioavailability. [6]
4-ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide (G856-8196) C₂₄H₂₅N₅O₂S 463.55 Thiazolo-triazole heterocycle, 4-ethoxybenzamide Thiazolo-triazole introduces rigid heterocyclic framework, potentially enhancing target affinity. Higher molecular weight (Δ +56.04 g/mol) may impact pharmacokinetics. [9]
(S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide C₂₁H₂₉N₄S 369.21 Thiophene-carboximidamide, pyrrolidine Chiral pyrrolidine and thiophene groups may influence stereoselective binding. Lower molecular weight (Δ -38.3 g/mol) suggests improved membrane permeability. [3]

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the trifluoromethyl group in ’s compound, which is more electronegative and metabolically stable .

Stereochemical Considerations :

  • Chiral centers in analogs like ’s enantiomers highlight the importance of stereochemistry in biological activity, though data for the target compound’s enantiomers are unavailable .

Research Findings and Implications

  • Structural Diversity: The target compound’s combination of ethoxybenzamide, morpholine, and tetrahydroquinoline distinguishes it from analogs with trifluoromethyl, bromo-furan, or thiazolo-triazole groups. These modifications suggest varied applications in drug discovery, such as kinase inhibition or CNS-targeted therapies.
  • Synthetic Feasibility : and highlight scalable synthesis routes for related compounds, including chiral separation via supercritical fluid chromatography (SFC), which could be adapted for the target compound .

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